2-bromo-4-(methylsulfanyl)benzaldehyde
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Overview
Description
2-bromo-4-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C8H7BrOS. It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the second position and a methylsulfanyl group at the fourth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(methylsulfanyl)benzaldehyde typically involves the bromination of 4-(methylsulfanyl)benzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of substituted benzaldehydes with different functional groups replacing the bromine atom.
Oxidation: Formation of 2-bromo-4-(methylsulfanyl)benzoic acid.
Reduction: Formation of 2-bromo-4-(methylsulfanyl)benzyl alcohol.
Scientific Research Applications
2-bromo-4-(methylsulfanyl)benzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-bromo-4-(methylsulfanyl)benzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, facilitated by the respective oxidizing or reducing agents.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(methylthio)benzaldehyde
- 4-(methylsulfanyl)benzaldehyde
- 2-chloro-4-(methylsulfanyl)benzaldehyde
Uniqueness
2-bromo-4-(methylsulfanyl)benzaldehyde is unique due to the presence of both a bromine atom and a methylsulfanyl group on the benzene ring. This combination of substituents imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1098984-01-0 |
---|---|
Molecular Formula |
C8H7BrOS |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
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